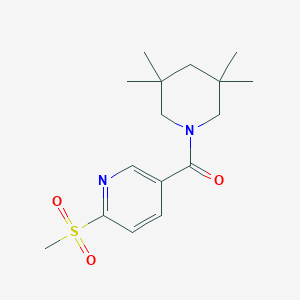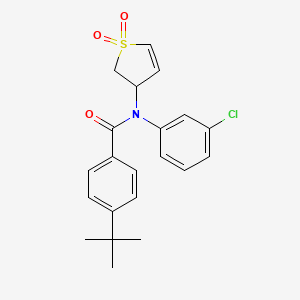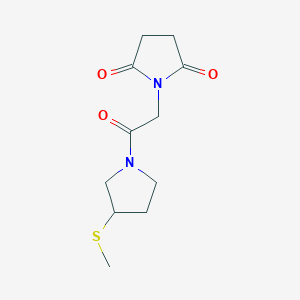![molecular formula C18H14Cl2N2O2S B2460722 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine CAS No. 339276-11-8](/img/structure/B2460722.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine, also known as 2-(3,4-dichlorobenzylsulfanyl)-5-methoxy-4-phenoxy-pyrimidine, is a synthetic molecule that has been used in various laboratory experiments. This molecule has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a relatively new compound, with limited research available on its properties and effects.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
DCBSMP plays a crucial role in drug discovery due to its ability to serve as a building block for novel drug molecules. Researchers have utilized it to create derivatives with enhanced pharmacological properties. By modifying specific functional groups, scientists can fine-tune the compound’s interactions with biological targets, potentially leading to new therapeutic agents .
Anticancer Potential
Studies have explored DCBSMP derivatives as potential anticancer agents. The compound’s structural features make it an interesting candidate for inhibiting cancer cell growth. Researchers investigate its effects on specific cancer cell lines, aiming to identify promising leads for further development .
Pesticide Development
DCBSMP derivatives have been evaluated for their pesticidal properties. By incorporating this scaffold into pesticide formulations, scientists aim to enhance efficacy while minimizing environmental impact. Investigations focus on insecticidal and fungicidal activities, with the goal of developing safer and more effective crop protection agents.
Materials Science and Organic Electronics
The electron-rich nature of DCBSMP makes it valuable in materials science. Researchers explore its use in organic electronics, such as organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs). By incorporating DCBSMP-based materials, they aim to improve device performance and stability .
Phosphatase Inhibitors
DCBSMP derivatives have shown promise as inhibitors of protein tyrosine phosphatases (PTPs). These enzymes play essential roles in cellular signaling pathways. By blocking PTP activity, researchers hope to modulate cellular processes related to diseases like cancer, diabetes, and neurodegenerative disorders .
Synthetic Chemistry and Methodology Development
The synthesis of DCBSMP and its derivatives involves innovative chemical transformations. Researchers develop efficient routes to access these compounds, contributing to synthetic methodology. These methods may find broader applications beyond DCBSMP itself, impacting the field of organic synthesis .
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-phenoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-23-16-10-21-18(22-17(16)24-13-5-3-2-4-6-13)25-11-12-7-8-14(19)15(20)9-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAFNOZROGXXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)


![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)


![1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2460650.png)





